N-[(4-bromo-1H-indol-1-yl)acetyl]glycylglycine
Description
Properties
Molecular Formula |
C14H14BrN3O4 |
|---|---|
Molecular Weight |
368.18 g/mol |
IUPAC Name |
2-[[2-[[2-(4-bromoindol-1-yl)acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C14H14BrN3O4/c15-10-2-1-3-11-9(10)4-5-18(11)8-13(20)16-6-12(19)17-7-14(21)22/h1-5H,6-8H2,(H,16,20)(H,17,19)(H,21,22) |
InChI Key |
GNBSAWJFHVAVGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2CC(=O)NCC(=O)NCC(=O)O)C(=C1)Br |
Origin of Product |
United States |
Preparation Methods
Indole Ring Formation
The indole core serves as the foundational structure for this compound. Classical methods for indole synthesis, such as the Fischer indole synthesis, are widely employed. This reaction involves the acid-catalyzed cyclization of phenylhydrazines with carbonyl compounds to form the heterocyclic ring . Alternative approaches, including the Madelung and Bischler–Möhlau syntheses, may also be viable depending on the substitution pattern required. For this compound, the indole precursor is typically functionalized at the 4-position post-cyclization, necessitating careful selection of starting materials to avoid regiochemical complications.
Recent advances in catalytic indole synthesis, such as palladium-mediated cross-coupling reactions, offer improved yields and selectivity. However, these methods are less frequently reported for the specific 4-bromoindole derivative due to the challenges of introducing bromine at this position during late-stage functionalization .
Bromination at the 4-Position
Introducing bromine at the 4-position of the indole ring is a critical step that influences subsequent reactivity. Electrophilic bromination using bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane or acetic acid is commonly employed . The reaction typically proceeds under mild conditions (0–25°C, 2–6 hours), with the bromine atom directed to the 4-position due to the electronic effects of the indole nitrogen.
Table 1: Bromination Conditions and Outcomes
| Brominating Agent | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| Br₂ | CH₂Cl₂ | 0°C | 2 h | 78–82 |
| NBS | AcOH | 25°C | 6 h | 85–88 |
Selectivity challenges may arise when using Br₂ due to potential di-bromination or 3-position substitution. NBS offers superior regiocontrol, particularly in acetic acid, where the solvent acts as a mild acid catalyst . Post-bromination purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is essential to isolate the 4-bromoindole intermediate.
Acetylation of the Indole Nitrogen
The indole nitrogen is acetylated to create the reactive intermediate necessary for peptide coupling. This step employs acetyl chloride or acetic anhydride in the presence of a base such as pyridine or triethylamine. Reactions are typically conducted in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) at 0–25°C for 4–8 hours .
Mechanistically, the base scavenges HCl generated during acetylation, driving the reaction to completion. The acetyl group enhances the electrophilicity of the adjacent carbonyl carbon, facilitating subsequent nucleophilic attack by the glycylglycine amine. Careful stoichiometric control (1.2–1.5 equivalents of acetylating agent) prevents over-acylation or side reactions at other nucleophilic sites.
Peptide Coupling with Glycylglycine
The final step involves conjugating the acetylated 4-bromoindole with glycylglycine. This is achieved through amide bond formation using coupling reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
Table 2: Coupling Reagent Comparison
| Reagent | Solvent | Base | Temperature | Yield (%) |
|---|---|---|---|---|
| HATU | DMF | DIPEA | 25°C | 92 |
| EDCl | CH₂Cl₂ | NMM | 0°C | 85 |
HATU-mediated couplings in DMF with DIPEA (N,N-Diisopropylethylamine) provide superior yields due to the reagent’s ability to activate carboxylates efficiently. The reaction proceeds via an active ester intermediate, with the glycylglycine amine attacking the activated carbonyl . Post-coupling purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures high purity of the final product.
Optimization and Process Challenges
Scale-up of this synthesis presents several challenges:
-
Bromine Handling : Liquid bromine requires specialized equipment due to its corrosive and toxic nature. NBS is preferred for large-scale applications.
-
Coupling Efficiency : Excess coupling reagent (1.5 equivalents) improves yields but complicates purification. Tagged reagents (e.g., polymer-bound EDCl) facilitate removal.
-
Racemization Risk : Peptide coupling under basic conditions may induce racemization. Low-temperature reactions (0–5°C) mitigate this risk .
Process analytical technology (PAT) tools, such as in-situ FTIR monitoring, enable real-time tracking of acetylation and coupling steps, reducing batch failures.
Chemical Reactions Analysis
Types of Reactions
N-[(4-bromo-1H-indol-1-yl)acetyl]glycylglycine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the indole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The indole ring can be oxidized or reduced, altering the electronic properties of the molecule.
Hydrolysis: The peptide bonds in the compound can be hydrolyzed under acidic or basic conditions, breaking the molecule into smaller fragments.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Products with various substituents replacing the bromine atom.
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Hydrolysis: Smaller peptide fragments and free amino acids.
Scientific Research Applications
N-[(4-bromo-1H-indol-1-yl)acetyl]glycylglycine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[(4-bromo-1H-indol-1-yl)acetyl]glycylglycine exerts its effects involves interactions with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The peptide portion of the molecule may facilitate transport across cell membranes or enhance binding affinity to target proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key Structural Differences :
- Substitution Position : The 4-bromoindole substitution in the target compound contrasts with C2/C3 indole substitutions in BA2 and IAG, altering steric hindrance and binding affinity.
- Peptide Chain Length: Glycylglycine (two glycines) provides greater conformational flexibility compared to glycine (single amino acid) in IAG .
- Backbone Complexity : Unlike FAPGG (a tripeptide with a chromophore), the target compound lacks aromatic phenylalanine or furylacryloyl groups, reducing its utility as an enzymatic substrate .
Key Findings :
- Cytotoxicity: BA2 (Gly-Gly conjugate) exhibits 2.2-fold higher activity against melanoma cells than BA3 (glycine conjugate), highlighting the role of peptide chain length in enhancing bioactivity .
- Enzymatic Interactions : FAPGG’s Gly-Gly chain is critical for ACE binding and hydrolysis, suggesting that the target compound’s dipeptide backbone may similarly interact with proteolytic enzymes .
- Bromine Impact: The 4-bromo substitution likely enhances electrophilicity and DNA-binding capacity compared to non-halogenated indole derivatives, though direct evidence is pending .
Biological Activity
N-[(4-bromo-1H-indol-1-yl)acetyl]glycylglycine is a synthetic compound that combines an indole structure with a glycylglycine dipeptide. Its unique molecular composition, characterized by the presence of a bromine atom on the indole ring, enhances its biological activity and makes it a significant subject of research in medicinal chemistry. This article delves into the biological activities of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H14BrN3O3. The compound features an acetyl group attached to the nitrogen of the indole and the glycylglycine moiety, which is known for its role in various biological processes.
Key Structural Features:
- Indole Moiety: Known for diverse pharmacological effects.
- Glycylglycine Component: Enhances solubility and bioavailability.
Biological Activities
This compound exhibits several notable biological activities:
- Anticancer Properties: The indole structure is associated with anticancer effects, potentially through mechanisms involving enzyme inhibition related to cancer pathways.
- Anti-inflammatory Effects: Indoles have demonstrated anti-inflammatory properties, which may be beneficial in treating conditions characterized by inflammation.
- Antimicrobial Activity: The compound shows potential against various microbial strains, attributed to its structural components.
Table 1: Biological Activities of Related Compounds
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| Glycylglycine | Simple dipeptide structure | Neuroprotective effects |
| Indole-3-acetic acid | Plant hormone with an indole structure | Involved in plant growth regulation |
| Methyl N-[(5-bromo-1H-indol-1-yl)acetyl]glycinate | Indole with acetate group | Antimicrobial activity |
| 5-Bromoindole | Simple indole structure | Anticancer properties |
Research indicates that this compound may interact with specific biological targets, enhancing its therapeutic potential. Interaction studies focus on its binding affinity to receptors or enzymes involved in disease pathways. For example, it may inhibit histone deacetylation, a process crucial for regulating gene expression linked to cancer development.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Anticancer Efficacy: A study examined its effects on human colorectal cancer cell lines (HCT116, HT29). Results indicated significant inhibition of cell proliferation compared to control groups.
- Neuroprotective Effects: Another investigation assessed its potential in models of acute ischemic stroke, demonstrating improved cognitive function in treated rats compared to untreated groups.
- Antimicrobial Testing: The compound was tested against various bacterial strains, showing promising results in inhibiting growth, particularly against Gram-positive bacteria.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-[(4-bromo-1H-indol-1-yl)acetyl]glycylglycine, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via coupling reactions between activated 4-bromoindole derivatives and glycylglycine. Microwave-assisted synthesis (e.g., 60–80°C, 30–60 minutes) is recommended to accelerate reaction kinetics and improve yields compared to conventional heating . Solid-phase peptide synthesis (SPPS) using Fmoc-protected glycylglycine and HATU/DIPEA as coupling reagents ensures regioselectivity and minimizes side products . Post-synthesis purification via reverse-phase HPLC with a C18 column and acetonitrile/water gradients is critical for isolating high-purity product (>95%) .
Q. How is the molecular structure of This compound validated experimentally?
- Methodological Answer : Structural confirmation requires a combination of:
- NMR spectroscopy : - and -NMR to assign protons (e.g., indole NH at δ 10–11 ppm) and carbonyl carbons (δ 165–175 ppm) .
- Mass spectrometry (MS) : High-resolution ESI-MS to confirm the molecular ion peak (expected m/z ~355.2 for CHBrNO) and isotopic pattern matching bromine .
- X-ray crystallography : Single-crystal diffraction (using SHELXL ) to resolve the planar indole ring and glycine backbone conformation.
Q. What are the preliminary biological screening protocols for this compound?
- Methodological Answer :
- Antimicrobial assays : Broth microdilution (CLSI guidelines) against S. aureus and E. coli to determine MIC values. Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1%) .
- Enzyme inhibition : Fluorescence-based assays targeting bacterial DNA gyrase or human angiotensin-converting enzyme (ACE) using synthetic substrates like FAPGG .
- Cytotoxicity : MTT assay on HEK-293 cells to establish IC values, ensuring viability >80% at tested concentrations .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different studies?
- Methodological Answer : Discrepancies often arise from variations in:
- Structural analogs : Minor substitutions (e.g., bromine vs. methyl groups) drastically alter activity. Compare with analogs like N-[(6-bromo-1H-indol-1-yl)acetyl]glycine .
- Assay conditions : Standardize buffer pH (e.g., Tris-HCl pH 7.4 vs. phosphate pH 6.8) and temperature (25°C vs. 37°C). Replicate conflicting studies under identical conditions .
- Solubility : Use co-solvents (e.g., PEG-400) or β-cyclodextrin inclusion complexes to improve aqueous solubility and bioactivity consistency .
Q. What strategies optimize the yield of This compound in large-scale synthesis?
- Methodological Answer :
- Catalyst selection : Replace traditional EDCl/HOBt with Ni-Raney catalysts for selective indole acylation, reducing byproduct formation .
- Flow chemistry : Continuous-flow reactors (residence time 10–15 minutes) enhance mixing efficiency and scalability compared to batch reactors .
- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at optimal conversion (~90%) .
Q. How does the compound interact with bacterial DNA gyrase at the molecular level?
- Methodological Answer :
- Docking studies : Use AutoDock Vina to model binding to the gyrase ATPase domain (PDB ID: 1KZN). Key interactions include hydrogen bonds with Gly77 and hydrophobic contacts with the bromoindole moiety .
- Surface plasmon resonance (SPR) : Immobilize gyrase on a CM5 chip to measure binding kinetics (K ~1–10 µM) .
- Mutagenesis : Engineer E. coli with gyrase mutations (e.g., GyrA S83L) to assess resistance profiles .
Q. What advanced techniques characterize crystallographic disorder in the compound’s structure?
- Methodological Answer :
- Twinning analysis : Use PLATON to detect twinning ratios and refine data with SHELXL’s TWIN/BASF commands .
- Dynamic NMR : Variable-temperature -NMR (200–400 K) to study conformational flexibility in the glycylglycine backbone .
- DFT calculations : Gaussian09 simulations to compare experimental and theoretical bond lengths (e.g., C=O at 1.21 Å vs. 1.23 Å) .
Data Contradiction Analysis
Q. Why do some studies report potent antimicrobial activity while others show no effect?
- Methodological Answer : Key variables include:
- Strain specificity : Activity against Gram-positive vs. Gram-negative bacteria varies due to differences in cell wall permeability. Test extended panels (e.g., P. aeruginosa, MRSA) .
- Efflux pump interference : Use efflux inhibitors (e.g., PAβN) to determine if resistance is mediated by pumps like AcrAB-TolC .
- Biofilm assays : Compare planktonic vs. biofilm-embedded cells, as biofilms reduce compound penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
